molecular formula C24H30O5 B601923 6-Keto Cyproterone Acetate CAS No. 17184-05-3

6-Keto Cyproterone Acetate

Cat. No. B601923
CAS RN: 17184-05-3
M. Wt: 398.49
InChI Key:
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Description

6-Keto Cyproterone Acetate is an impurity of Cyproterone acetate . It is a synthetic derivative of progesterone . The molecular formula is C24H30O5 and the molecular weight is 398.49 .


Synthesis Analysis

Cyproterone acetate can be synthesized from solasodine . The synthesis involves a 14 or 16 step process, which is more efficient than the conventional 18 step synthesis .


Molecular Structure Analysis

The molecular structure of 6-Keto Cyproterone Acetate is represented by the formula C24H30O5 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Keto Cyproterone Acetate are not detailed in the search results, it is known that Cyproterone acetate can be determined using a High-Performance Thin-Layer Chromatography (HPTLC) procedure .

Scientific Research Applications

Management of Prostate Cancer

Cyproterone Acetate (CPA) was initially used clinically in the management of prostate cancer . It has been studied extensively as both monotherapy and in combination with other treatment regimens . CPA acts as an anti-androgen by blocking the androgen-receptor interaction, which is crucial in the treatment of prostate cancer. It reduces serum testosterone through its weak anti-gonadotropic action, contributing to the management of this condition.

Endocrine Disruption and Hepatic Effects

CPA has been identified as a disruptor of the aryl hydrocarbon receptor (AhR), which is a cytoplasmic receptor that regulates multiple physiological functions . In human cells, CPA suppresses CYP1A1 mRNA expression and decreases AhR ligand-induced CYP1A1 protein expression. This interaction suggests a potential role for CPA as an endocrine disruptor, which could have implications for understanding its side effects, such as acute hepatitis and gene mutation .

Risk Assessment in Hormone Replacement Therapy

In hormone replacement therapy, CPA is used for its anti-androgenic properties. However, its role as an AhR antagonist in human cells indicates that it may have a significant impact on the quality of life in patients due to side effects like osteoporosis, loss of sexuality, and muscle mass . Understanding these risks is essential for developing safer and more effective hormone replacement therapies.

Intracranial Meningioma Association

High doses of CPA have been associated with an increased risk of intracranial meningioma in women. A cohort study showed a strong and dose-dependent association between the use of CPA and meningioma treated by surgery or radiotherapy . This finding is critical for assessing the long-term safety of CPA in clinical applications, especially in off-label uses.

Androgen Deprivation Therapy

CPA is part of androgen deprivation therapy (ADT), which is effective in lowering testosterone to castration levels. ADT is used in the treatment of prostate cancer, and CPA’s role in this therapy is to complement other antiandrogens and LHRH analogs. However, the total androgen block has been less adopted due to higher toxicity rates and decreased quality of life with complete androgen blockade .

Neo-Adjuvant Hormonal Therapy for Prostate Cancer

Neo-adjuvant hormonal therapy (NHT) with CPA for high-risk prostate cancer is a cost-effective option that can achieve significant decreases in prostate cancer-related death. CPA’s role in NHT, especially as a less expensive anti-androgen, might be a choice in achieving the same purpose as more expensive second-line antiandrogens or androgen receptor-signaling inhibitors .

Safety And Hazards

6-Keto Cyproterone Acetate is classified as having acute toxicity, both through inhalation and dermal contact, and is suspected of causing cancer . It is also harmful if swallowed .

Future Directions

While specific future directions for 6-Keto Cyproterone Acetate are not detailed in the search results, research into Cyproterone acetate has suggested potential for topical treatment of acne and other diseases of the pilosebaceous unit . Additionally, there is ongoing research into the safe use of Cyproterone acetate in Europe .

properties

IUPAC Name

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-2,16-dimethyl-6,9-dioxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-12(25)24(29-13(2)26)8-6-16-14-10-21(28)19-11-20(27)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h11,14-18H,5-10H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRUTYUSQYFQAC-FDTZYFLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)C5CC5C34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857905
Record name (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Keto Cyproterone Acetate

CAS RN

17184-05-3
Record name 3′H-Cyclopropa[1,2]pregna-1,4-diene-3,6,20-trione, 1β,2β-dihydro-17-hydroxy-, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17184-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3aS,3bR,7aR,8aS,8bS,8cS,10aS)-1-Acetyl-8b,10a-dimethyl-5,7-dioxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1β,2β-dihydro-17α-hydroxy-3â??H-cyclopropa[1,2]-pregna-1,4-diene-3,6,20-trione acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,6,20-trioxo-1β,2β-dihydro-3′H-cyclopropa[1,2]pregna-1,4-dien-17-yl acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT2TTV9KZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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